molecular formula C14H15N3O6S2 B14609505 2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid CAS No. 59487-20-6

2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid

Cat. No.: B14609505
CAS No.: 59487-20-6
M. Wt: 385.4 g/mol
InChI Key: CZPBTGGSWSDGOA-UHFFFAOYSA-N
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Description

2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with amino and dimethyl groups, while the other is substituted with disulfonic acid groups. This compound is known for its vibrant color and is commonly used as a dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzene-1,4-disulfonic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form hydrazo compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are commonly employed.

    Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrazo compounds with reduced azo groups.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a biological stain for visualizing cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can undergo reversible reduction and oxidation, allowing it to act as a redox mediator. The sulfonic acid groups enhance the compound’s solubility and facilitate its binding to various substrates. These interactions enable the compound to exert its effects in different applications, such as dyeing and staining.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoazobenzene-3,4’-disulfonic acid: Similar in structure but lacks the dimethyl groups.

    2-Amino-5-(4-sulfophenyl)azobenzenesulfonic acid: Contains a sulfophenyl group instead of dimethyl groups.

Uniqueness

2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid is unique due to the presence of both amino and dimethyl groups on one aromatic ring, which imparts distinct chemical properties and reactivity. The combination of these substituents with the disulfonic acid groups enhances its solubility and makes it particularly suitable for use as a dye in various applications.

Properties

CAS No.

59487-20-6

Molecular Formula

C14H15N3O6S2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[(4-amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid

InChI

InChI=1S/C14H15N3O6S2/c1-8-6-12(9(2)5-11(8)15)16-17-13-7-10(24(18,19)20)3-4-14(13)25(21,22)23/h3-7H,15H2,1-2H3,(H,18,19,20)(H,21,22,23)

InChI Key

CZPBTGGSWSDGOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C)N

Origin of Product

United States

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